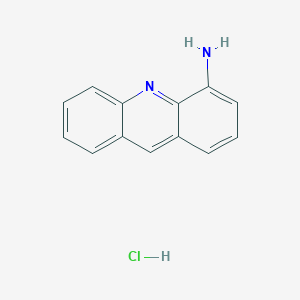

Acridin-4-amine hydrochloride

Description

Historical Context of Acridine (B1665455) and its Derivatives in Scientific Inquiry

The journey of acridine and its derivatives in the realm of scientific exploration began in 1870, when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.orgrsc.org Initially, these compounds found utility as dyes for fabrics and as biological staining agents, owing to their characteristic fluorescence. rsc.orgscripps.edu However, the turn of the 20th century marked a significant shift in their application. In 1912, Paul Ehrlich and his colleague Benda proposed the use of acridines as antimicrobial agents, a development that led to the use of compounds like acriflavine (B1215748) and proflavine (B1679165) as antiseptics, particularly during World War I. scripps.eduresearchgate.net

The therapeutic potential of acridine derivatives was further solidified during World War II with the widespread use of mepacrine, a 9-aminoacridine (B1665356), as an antimalarial drug. rsc.orgnih.gov Although the advent of penicillin and other antibiotics temporarily overshadowed their use, the inherent biological activity of the acridine scaffold ensured its continued relevance in research. nih.govresearchgate.net Scientists began to uncover the diverse pharmacological properties of acridine derivatives, including their anticancer, antiviral, and antiparasitic activities. nih.govrsc.org This rich history has laid the groundwork for the continued investigation of acridine-based compounds in modern medicinal chemistry.

Significance of the Acridine Nucleus as a Privileged Pharmacophore in Medicinal Chemistry Research

The acridine nucleus is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This term denotes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of a wide array of therapeutic agents. The planar, tricyclic structure of acridine is a key determinant of its biological activity, allowing it to intercalate between the base pairs of DNA. researchgate.netnih.gov This interaction can disrupt essential cellular processes like DNA replication and transcription, leading to cell death, a mechanism that is particularly relevant in the context of cancer therapy. researchgate.netnih.gov

Beyond its DNA intercalating properties, the acridine scaffold's versatility lies in the ease with which it can be chemically modified. researchgate.net The nitrogen atom within the heterocyclic ring and various positions on the aromatic rings provide multiple sites for the introduction of different functional groups. rsc.org These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and target specificity. researchgate.net This "dressability" of the acridine scaffold has enabled the development of derivatives that target a range of biological entities, including enzymes like topoisomerases and telomerase, which are crucial for cancer cell survival. nih.govtandfonline.com The inherent fluorescence of many acridine derivatives is an additional advantage, facilitating their use in cellular imaging and diagnostic applications. rsc.orgnih.gov

Overview of Acridin-4-amine Hydrochloride as a Research Scaffold for Biologically Active Molecules

Building upon the established significance of the acridine core, this compound has emerged as a key building block in the synthesis of novel, biologically active molecules. The presence of the amine group at the 4-position of the acridine ring provides a crucial handle for further chemical elaboration. This strategic placement allows for the introduction of various side chains and substituents, leading to the generation of extensive libraries of derivative compounds for biological screening. rsc.orgnih.gov

Research has demonstrated that the modification of the 4-amino position can significantly influence the pharmacological profile of the resulting molecules. For instance, the synthesis of 4,9-diaminoacridines and 4-aminoacridines has yielded compounds with promising antiplasmodial properties, highlighting the potential of this scaffold in the development of new antimalarial agents. rsc.orgrsc.org Furthermore, the development of N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been a focus of research aimed at creating new agents with potential applications in treating a variety of diseases. researchgate.net The hydrochloride salt form of Acridin-4-amine enhances its solubility in aqueous media, a desirable property for biological testing and further chemical reactions. The continued exploration of this compound as a research scaffold underscores its importance in the ongoing quest for new and effective therapeutic agents.

Detailed Research Findings

The following table summarizes key research findings related to the development of biologically active molecules from acridine scaffolds.

| Derivative Class | Target/Application | Key Findings | References |

| 9-Anilinoacridines | Dual Src and MEK inhibitors | Some compounds exhibited cytotoxic effects on K562 and HepG-2 tumor cells, suggesting potential as multi-target kinase inhibitors. | nih.gov |

| 4,9-Diaminoacridines | Antiplasmodial | Optimized synthetic routes led to compounds with promising activity against Plasmodium. | rsc.orgrsc.org |

| 4-Aminoacridines | Antiplasmodial | Improved synthesis pathways yielded compounds with potential as new antimalarial agents. | rsc.orgrsc.org |

| N-[4-(substituted-9-acridinyl)amino]phenyl analogues | Various diseases | Synthesis of analogues with a broad spectrum of potential biological activities. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWAMIDVCDUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957347 | |

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-53-4 | |

| Record name | NSC211454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Acridin 4 Amine Derivatives

General Synthetic Strategies for Acridines and Acridinium Salts

The construction of the fundamental acridine (B1665455) skeleton can be achieved through several classic and modern synthetic reactions. These methods typically involve the formation of the central pyridine (B92270) ring by cyclizing appropriately substituted diphenylamine (B1679370) precursors or through condensation reactions.

The Ullmann synthesis is a cornerstone method for preparing acridines and, more commonly, the acridone (B373769) precursors that can be subsequently converted to acridines. The classic approach involves the copper-catalyzed coupling of an aryl amine with an aryl halide, specifically N-phenylanthranilic acid derivatives, which are then cyclized. umn.edu This cyclization is typically promoted by a strong acid like sulfuric acid or polyphosphoric acid (PPA) to yield an acridone. The acridone can then be reduced to the corresponding acridine.

A general scheme for the Ullmann synthesis leading to an acridone is as follows:

Step 1 (Ullmann Condensation): An o-chlorobenzoic acid is condensed with an aniline (B41778) in the presence of a copper catalyst to form an N-phenylanthranilic acid.

Step 2 (Cyclization): The N-phenylanthranilic acid is heated in the presence of a dehydrating agent like concentrated sulfuric acid to induce ring closure and form an acridone.

Step 3 (Reduction): The acridone is reduced to the acridine core.

A variant of this is the Jourdan-Ullmann-Goldberg synthesis. Initially described by Jourdan, the reaction between an aryl halide and an aryl amine only proceeded efficiently if the aryl halide was activated by strong electron-withdrawing groups. umn.edu Fritz Ullmann's key contribution was the addition of copper, which significantly broadened the scope of the reaction to include non-activated aryl amines. umn.edu

Another related method is the Graebe-Ullmann synthesis, which involves the thermolysis of 1-(phenyl)-1,2,3-benzotriazole to generate acridine. A more modern application of this principle has been used to synthesize complex polycyclic acridines through the thermolysis of 9-(1,2,3-triazol-1-yl)acridines. rsc.org

| Ullmann Variant | Reactants | Key Conditions | Primary Product |

| Classic Ullmann | o-halobenzoic acid, Aryl amine | Copper catalyst, Heat | N-phenylanthranilic acid |

| Jourdan-Ullmann | Activated aryl halide, Aryl amine | Electron-withdrawing groups on halide | N-Aryl amine derivative |

| Graebe-Ullmann | 1-(phenyl)-1,2,3-benzotriazole | Thermolysis | Acridine |

The Bernthsen acridine synthesis, first reported in 1878, is a direct method for producing 9-substituted acridines. ptfarm.plwikipedia.org The reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid (or its corresponding anhydride (B1165640) or acyl chloride) using a dehydrating agent at high temperatures. wikipedia.orgnih.gov Zinc chloride is the traditional dehydrating agent, typically requiring temperatures between 200-270°C and long reaction times, often up to 24 hours. wikipedia.orgtandfonline.com

The general reaction is: Diphenylamine + Carboxylic Acid --(ZnCl₂, Heat)--> 9-Substituted Acridine

The harsh conditions of the classical Bernthsen synthesis can lead to low yields and limit its applicability. tandfonline.com To address these limitations, several modifications have been developed. One significant improvement is the use of polyphosphoric acid (PPA) as the catalyst, which allows the reaction to proceed at lower temperatures, although sometimes with reduced yields. wikipedia.org More recently, greener and more efficient protocols have been established. One such method employs microwave irradiation in a solventless system using p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.comtandfonline.com This approach offers considerable advantages, including shorter reaction times, higher yields, and milder conditions, making it applicable to a wider range of both aliphatic and aromatic carboxylic acids. tandfonline.comtandfonline.com

| Bernthsen Method | Catalyst/Conditions | Temperature | Advantages/Disadvantages |

| Classical | Zinc Chloride | 200-270°C | High temperature, long reaction times, low yields. wikipedia.orgtandfonline.com |

| Popp's Modification | Polyphosphoric Acid (PPA) | Lower than classical | More convenient, but may result in poorer yields. tandfonline.com |

| Microwave-Assisted | p-Toluenesulfonic acid (p-TSA) | Microwave irradiation | Fast, high yields, solventless, environmentally benign. tandfonline.comtandfonline.com |

Beyond the named syntheses, a variety of other ring-closure reactions are employed to construct the acridine skeleton, many of which are extensions of synthetic methods for quinolines. thieme-connect.de These reactions strategically form one or two of the crucial carbon-carbon or carbon-nitrogen bonds of the central ring.

One powerful strategy involves domino reactions, where a sequence of reactions occurs in a single pot to rapidly build molecular complexity. For instance, a metal-free, three-component domino reaction of an aromatic aldehyde, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation can regioselectively produce fused acridine derivatives. nih.gov The proposed mechanism for this transformation involves an initial condensation, followed by an intermolecular Michael addition, an intramolecular nucleophilic cyclization, dehydration, and finally oxidation to yield the fused acridine skeleton. nih.gov

The Friedländer annulation is another versatile method adaptable to acridine synthesis. It typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group (e.g., a ketone or 1,3-dicarbonyl compound). thieme-connect.de This base- or acid-catalyzed reaction forms the new pyridine ring of the acridine system.

Acid-catalyzed cyclizations are also common final steps in multi-step syntheses. For example, after assembling a suitable precursor, a superacid like trifluoromethanesulfonic acid can be used to effect a Friedel-Crafts-type acylation, closing the final ring to furnish the pyridoacridine core. mdpi.com

Synthesis of 4-Aminosubstituted Acridine Derivatives

The introduction of an amino group at the C-4 position of the acridine ring is a key step in the synthesis of Acridin-4-amine and its derivatives. This can be challenging due to the reactivity of the acridine nucleus. Direct electrophilic substitution reactions, such as nitration followed by reduction, on the unsubstituted acridine ring are often not regioselective and can lead to a mixture of polyfunctionalized products. rsc.orgresearchgate.net Therefore, more controlled, regioselective methods are generally required.

Achieving regioselectivity for C-4 substitution often involves building the acridine core from precursors that already contain the desired substituent or a precursor to it. A common strategy is to use a substituted aniline in the initial Ullmann or Buchwald-Hartwig coupling reaction.

For example, the synthesis of 4-aminoacridines can be achieved through a multi-step sequence starting with precursors designed to place a nitro group specifically at the future C-4 position. rsc.org An optimized route might involve:

A Buchwald-Hartwig coupling of a triflate-activated salicylic (B10762653) acid derivative with an appropriately substituted nitroaniline (e.g., 4-methoxy-2-nitroaniline). rsc.org

Saponification of the resulting ester, followed by an acid-catalyzed cyclization to form the 4-nitroacridine (B1605210) core.

Subsequent reduction of the nitro group to the desired 4-amino functionality.

Directing a functional group to the C-4 position of a pre-formed acridine ring is a more atom-economical but challenging approach. The inherent reactivity of the acridine system favors substitution at the C-9 position. rsc.org However, recent advances in C-H bond functionalization have opened new avenues for regioselective substitution.

Protocols utilizing organozinc reagents have been developed for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions. rsc.org These methods offer a way to bypass the traditional limitations of electrophilic substitutions.

Another strategy involves directed metalation. While direct C-H activation adjacent to the ring nitrogen is difficult, it is possible to functionalize positions on the outer benzene (B151609) rings. For instance, in the analogous benzo[c] nih.govnih.govnaphthyridine system, a bromo substituent can be introduced at the C-4 position. beilstein-journals.org This halogen acts as a handle for further modifications, such as Suzuki or Negishi cross-coupling reactions, or can be converted to an organometallic species that undergoes intramolecular cyclization. beilstein-journals.org Such strategies, which rely on installing a directing group or a reactive handle, provide a powerful means to control regiochemistry and synthesize complex, specifically substituted acridine derivatives.

Derivatization Strategies of the Acridin-4-amine Moiety

Derivatization of the acridin-4-amine moiety is a key strategy to modulate the properties of the resulting compounds. The planar acridine ring system readily acts as a DNA intercalator, and modifications, particularly at the 4 and 9 positions, can significantly influence this interaction and introduce new functionalities. researchgate.netrsc.org Research has demonstrated that even minimal structural changes can lead to remarkable variations in biological activity. nih.gov

The introduction of side chains, typically containing amine functionalities, is a common and effective method for modifying the acridin-4-amine scaffold. These chains are often attached to the acridine core via a carboxamide linkage at the C-4 position or directly to the amino group at the C-9 position. indexcopernicus.comacs.org

A prominent example is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound that has undergone clinical trials. rsc.orgacs.org The synthesis of DACA analogues involves creating a series of acridine-substituted derivatives to explore structure-activity relationships. A general synthetic route involves the preparation of substituted acridine-4-carboxylic acids, which are then coupled with appropriate amines. acs.org For instance, bis(acridine-4-carboxamides) have been synthesized by reacting the imidazolides of substituted acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine. acs.org

The structural variations of these side chains play a critical role in the activity of the derivatives. Key findings from these studies include:

Steric Bulk: The size of substituents on the acridine ring is a crucial factor. Larger groups tend to lead to a loss of activity, likely by interfering with the molecule's ability to bind to its target. acs.orgacs.org

Substituent Position: The position of substituents significantly impacts the mode of action. For example, in a study of DACA analogues, most 5-substituted derivatives were found to be more cytotoxic than the parent compound. acs.org In bis-acridine derivatives, small substituents like methyl or chloro groups at the 5-position resulted in superior potency, while larger substituents at any position decreased it. acs.org

Chain Nature: The nature of the amine in the side chain is also varied. Studies have explored a range of amines, including ethyl-, propyl-, and butylamine (B146782) derivatives with substituents like dimethylamino, imidazolo, morpholino, and cyclohexyl groups to understand their influence on target binding. researchgate.net

Optimization of the synthetic route for introducing these side chains is also an area of research. For example, the introduction of an aminoalkyl side chain at the C-4 position of the acridine ring has been improved by using reductive amination instead of traditional bimolecular nucleophilic substitution, which simplifies procedures and reduces reaction times. rsc.org

| Derivative Class | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Monomeric DACA Analogues | General | Large/Bulky Groups | Loss of activity | acs.org |

| Monomeric DACA Analogues | 5-position | Various | Increased cytotoxicity compared to DACA | acs.org |

| Bis(acridine-4-carboxamides) | 5-position | Small (e.g., Me, Cl) | Superior potency (IC50 as low as 2 nM) | acs.org |

| Bis(acridine-4-carboxamides) | 1- or 8-position | Me, Cl | Acceptable, but added little to the enhancing effect of a 5-methyl group | acs.org |

A sophisticated strategy for modifying acridin-4-amine involves the synthesis of hybrid molecules, where the acridine scaffold is covalently linked to another distinct chemical entity. This approach aims to combine the properties of both moieties to create compounds with novel or enhanced activities. rsc.orgresearchgate.net

Several classes of hybrid molecules have been developed:

Artemisinin-Acridine Hybrids: These compounds have been synthesized by reacting 9-aminoacridines with 2-bromo-(10β-dihydroartemisinoxy)ethane using a microwave-assisted method. The synthesis first involves preparing the intermediate 9-aminoacridines by reacting 6,9-dichloro-2-methoxyacridine (B108733) with an appropriate amine. rsc.org

Neocryptolepine-Acridine-α-Aminophosphonate Hybrids: A multi-step synthesis was developed for these complex hybrids. The process involves reacting 11-chloroneocryptolpine with 4-hydroxybenzaldehyde (B117250) to create a starting aldehyde. Separately, 9-aminoalkylamino acridines are synthesized by reacting 9-chloroacridine (B74977) with various diamines. Finally, a three-component reaction between the aldehyde, the aminoacridine derivative, and diphenyl phosphite (B83602) yields the hybrid molecule. researchgate.net

Acridine-Peptide Conjugates: These hybrids are designed to combine the RNA recognition properties of peptides with the intercalating ability of acridine. nih.gov Synthesis involves automated solid-phase peptide synthesis to construct the peptide backbone, followed by manual coupling of the acridine moiety to the peptide on the resin. nih.gov

Acridine-Sulfonamide Hybrids: These have been synthesized by reacting aminoacridine intermediates with various sulfonyl chlorides. The aminoacridine intermediates are prepared via condensation of dimedone and p-nitrobenzaldehyde with an amine, followed by reduction of the nitro group. researchgate.net

Heterocyclic N-oxide-Acridine Hybrids: These molecules link a heterocyclic N-oxide moiety, which can generate hydroxyl radicals, to an acridine intercalator via an amide-type methylene linker. clockss.org The synthesis involves preparing the N-oxide and the acridine components separately with appropriate functional groups for subsequent coupling. clockss.org

| Hybrid Class | Constituent Moieties | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| Artemisinin-Acridine | Artemisinin, 9-Aminoacridine (B1665356) | Microwave-assisted reaction of 9-aminoacridine with a bromo-artemisinin derivative | rsc.org |

| Neocryptolepine-Acridine | Neocryptolepine (B1663133), Acridine, α-Aminophosphonate | Three-component reaction of a neocryptolepine aldehyde, an aminoacridine, and diphenyl phosphite | researchgate.net |

| Acridine-Peptide | Acridine, Peptide | Solid-phase peptide synthesis followed by coupling of the acridine moiety | nih.gov |

| Acridine-Sulfonamide | Acridine, Sulfonamide | Reaction of an aminoacridine intermediate with a sulfonyl chloride | researchgate.net |

| Thiazolidinone-Acridine | Thiazolidinone, Acridine | Addition of 1,1-diphenylhydrazine (B1198277) to acridin-9-yl isothiocyanate to form a thiosemicarbazide, followed by cyclization | rsc.org |

Rational design, often aided by computational modeling, represents a modern approach to developing acridine derivatives with high potency and selectivity for specific biological targets. This strategy moves beyond traditional trial-and-error synthesis by using structural information about the target to design molecules that are predicted to bind effectively. acs.orgiajpr.com

Key examples of this approach include:

Designing for DNA Quadruplex Selectivity: Structure-based modeling has been used to design disubstituted triazole-linked acridine compounds with selectivity for human telomeric quadruplex DNA over duplex DNA or other quadruplex structures. acs.org The design focuses on the dimensions of the molecule, particularly the separation of the two terminal alkyl-amino groups, to match the target structure. These rationally designed compounds were then synthesized using click chemistry, a reliable and specific reaction, to validate the design concept. acs.org

Targeting Specific Enzymes: Molecular docking studies are frequently employed to predict the interactions between novel acridine derivatives and the amino acid residues of an enzyme's binding site. For example, to develop inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), a number of acridone derivatives were designed and docked in silico. nih.govacs.org Derivatives predicted to have high binding affinity, such as those bearing piperazine (B1678402) or tryptophan moieties, were then synthesized. The subsequent biological evaluation confirmed that several of the synthesized compounds were potent inhibitors, validating the initial design and docking predictions. nih.govacs.org

This design-led approach allows for the creation of more focused libraries of compounds, increasing the efficiency of the drug discovery process and leading to ligands with enhanced affinity and specificity for their intended targets. acs.orgnih.gov

Innovations in Green Chemistry Approaches for Acridine Synthesis Research

In recent years, there has been a significant shift towards developing environmentally friendly, or "green," synthetic methods for acridine derivatives. These innovations aim to reduce waste, avoid hazardous solvents and reagents, lower energy consumption, and simplify experimental procedures. researchgate.netmdpi.com

Key green chemistry innovations in acridine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used as an alternative energy source for heating in organic synthesis. researchgate.net This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. It has been successfully applied to the synthesis of artemisinin-acridine hybrids and other acridine derivatives. rsc.orgrsc.orgrsc.org

Use of Green Solvents: There is a strong emphasis on replacing hazardous organic solvents with more benign alternatives. Water or mixtures of water and ethanol (B145695) are now commonly used as reaction media for the synthesis of acridine-1,8-diones and other derivatives. rsc.orgresearchgate.net Polyethylene glycol (PEG) has also been identified as a beneficial green solvent. jsynthchem.com

Development of Reusable Catalysts: A major focus of green chemistry is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. Novel catalysts for acridine synthesis include:

Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as Fe3O4 coated with polyaniline-sulfonic acid (Fe3O4@Polyaniline-SO3H), have been developed. mdpi.com These catalysts are highly efficient and can be easily recovered using an external magnet. mdpi.com Another example involves coating Fe3O4 with zeolitic imidazolate frameworks (ZIFs) to create a robust and recyclable nanocatalyst. nih.gov

Biomass-Derived Catalysts: A Co/C catalyst derived from rice husks has been used for the one-pot, multi-component synthesis of acridines in water under microwave irradiation, combining multiple green principles in one process. rsc.orgrsc.org

Multi-Component Reactions (MCRs): One-pot MCRs, where three or more reactants are combined in a single step to form the final product, are inherently efficient and green. mdpi.com This approach reduces the number of synthetic steps, minimizes solvent use, and saves time and energy. The synthesis of various acridinedione derivatives is often achieved through MCRs. mdpi.com

Sonochemistry: Ultrasound has been explored as a green energy source for synthesizing acridine-functionalized covalent organic polymers (COPs). This method allows for rapid synthesis in aqueous solutions at room temperature. acs.org

| Innovation | Example Condition/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 150 W) | Reduced reaction times, high yields | rsc.orgrsc.org |

| Green Solvents | Water, Ethanol/Water, PEG | Environmentally friendly, reduced toxicity | rsc.orgresearchgate.netjsynthchem.com |

| Multi-Component Reactions | One-pot condensation of aldehydes, dimedone, and amines | High atom economy, simplified workup, efficiency | mdpi.com |

| Reusable Catalysts | Fe3O4@Polyaniline-SO3H nanocomposite | Easy magnetic separation, reusability, high yields | mdpi.com |

| Reusable Catalysts | Co/C from rice husks | Use of biomass, catalyst is reusable, eco-friendly | rsc.orgrsc.org |

| Sonochemistry | Ultrasonic irradiation in aqueous solution | Rapid synthesis (<20 min), mild conditions | acs.org |

Molecular Interactions and Mechanistic Elucidation Studies of Acridin 4 Amine Derivatives

Deoxyribonucleic Acid (DNA) Interaction Mechanisms of Acridine (B1665455) Derivatives

Acridine derivatives represent a significant class of compounds that exert their biological effects primarily through interactions with deoxyribonucleic acid (DNA). Their unique structural features allow for complex and varied binding modes, leading to the disruption of essential cellular processes. This section delves into the mechanistic details of these interactions, focusing on both classical double-stranded DNA and non-canonical structures.

Intercalation Phenomena in Double-Stranded DNA

Intercalation is a primary mechanism by which acridine derivatives interact with duplex DNA. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. wiserpub.com This mode of binding is stabilized by non-covalent forces, fundamentally altering the structure and function of the DNA.

The ability of acridine derivatives to intercalate into DNA is fundamentally governed by their molecular architecture, specifically their planarity and aromaticity. The acridine core, a tricyclic heteroaromatic system, provides a large, flat surface area that is crucial for insertion between the stacked base pairs of the DNA double helix. wiserpub.commdpi.comresearchgate.net This insertion is primarily stabilized by π-π stacking interactions between the aromatic rings of the acridine molecule and the nucleobases of DNA. wiserpub.com

The planar structure allows the molecule to fit snugly within the space created as the DNA helix locally unwinds to accommodate the intercalator. mdpi.com This hydrophobic interaction is a well-established binding mechanism for planar aromatic compounds. mdpi.com The biological activity of many acridine derivatives is directly attributed to the ability of this planar moiety to intercalate, which can lead to the inhibition of enzymes like topoisomerases. researchgate.net Modifications to the acridine core that enhance planarity or extend the aromatic system can potentially increase the DNA binding affinity and, consequently, the biological efficacy of the compound. For instance, the development of various acridine-based compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), leverages this core structural feature for potent DNA interaction. nih.gov

While intercalation is a general mechanism, many acridine derivatives exhibit a degree of preference for specific DNA base sequences. Studies on acridine-4-carboxamide derivatives have suggested a higher affinity for GC-rich (guanine-cytosine) sequences compared to AT-rich (adenine-thymine) sequences. nih.govnih.gov The amplification of DNA regions with high GC content is known to be challenging due to the stability of the G:C base pair, which involves three hydrogen bonds and can form strong secondary structures. rochesequencingstore.comresearchgate.net The preferential binding of certain compounds to these regions can have significant biological implications, as GC-rich sequences are often found in the promoter regions of genes. researchgate.net

For example, the acridine derivative ACRAMTU has been shown to intercalate at both 5′-CG/CG and 5′-GA/TC base steps, indicating a nuanced sequence recognition. nih.gov This specificity is influenced by the side chains attached to the acridine ring, which can form hydrogen bonds or have specific steric and electronic interactions with the edges of the base pairs in the major or minor grooves of the DNA. The ability to selectively target certain sequences is a key area of research in the development of gene-specific therapies.

Table 1: DNA Binding Affinity of Selected Acridone (B373769) Derivatives

| Compound | Binding Constant (K) M⁻¹ |

| Derivative 4 | 3.5 x 10⁴ |

| Derivative 6a | 4.0 x 10⁴ |

| Derivative 6b | 4.0 x 10⁴ |

| N10-alkylated 2-bromoacridones (Range) | 0.3 to 3.9 x 10⁵ |

This table summarizes the binding constants (K) determined for various acridone derivatives interacting with Calf Thymus DNA (CT DNA), indicating the strength of the intercalation. Data sourced from studies on newly synthesized acridine derivatives and N10-alkylated 2-bromoacridones. researchgate.netresearchgate.net

The insertion of an acridine molecule between DNA base pairs inevitably induces significant conformational changes in the DNA's three-dimensional structure. The most immediate effect of intercalation is a local unwinding of the DNA double helix to create space for the incoming ligand. mdpi.com This process increases the distance between the adjacent base pairs where the molecule is bound, leading to a lengthening and stiffening of the DNA duplex. wiserpub.com

Spectroscopic studies have confirmed that the interaction between acridine derivatives and DNA leads to conformational changes. nih.gov These structural perturbations are critical to the mechanism of action of these compounds. By altering the DNA topology, intercalators can interfere with the binding of DNA-processing proteins, such as DNA polymerases and transcription factors, thereby disrupting replication and transcription. dovepress.com Furthermore, this distortion of the DNA helix is a key factor in the mechanism of topoisomerase inhibition, where the intercalator traps the enzyme-DNA cleavage complex, leading to cytotoxic DNA strand breaks. nih.gov

Interactions with Non-Canonical DNA Structures

Beyond the canonical B-form double helix, the cellular environment contains various non-canonical DNA structures, such as G-quadruplexes. These structures play crucial roles in regulating gene expression and maintaining genome stability. Acridine derivatives have been extensively studied for their ability to interact with and stabilize these alternative DNA conformations.

G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. mdpi.comnih.govacs.org These structures consist of stacked G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases. acs.org The large, planar aromatic surface of acridine derivatives makes them ideal candidates for binding to the flat G-tetrads of G4 structures, primarily through π-π stacking interactions. mdpi.com

Many acridine derivatives have been shown to be effective G-quadruplex ligands, binding to and stabilizing these structures. mdpi.comnih.gov For example, quindoline (B1213401) oligomers, which share structural similarities with acridines, have demonstrated selectivity for G-quadruplex structures found in telomeres and the promoter regions of the c-myc and bcl-2 oncogenes. nih.gov The stabilization of G4 structures in telomeres can inhibit the enzyme telomerase, which is crucial for the immortal phenotype of cancer cells. mdpi.com Similarly, stabilizing G4 structures in gene promoters can repress the transcription of oncogenes. nih.gov The development of vinyldiaminotriazine-acridine conjugates has shown that these molecules can not only bind but also alkylate G4 DNA, significantly increasing the stability of the G4 structure. nih.gov This highlights the potential of using acridine-based compounds to selectively target and modulate the function of G-quadruplexes for therapeutic purposes. nih.govacs.org

Table 2: Investigated Acridine Derivatives and their DNA Interaction Profile

| Compound/Derivative Class | Interaction Type | Target DNA Structure | Key Findings |

| Acridine-4-carboxamides | Intercalation | Double-stranded DNA | Shows preference for GC-rich sequences; stabilizes short DNA duplexes. nih.govnih.gov |

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Intercalation, Electron Acceptor | Double-stranded DNA | Potent topoisomerase I and II inhibitor. mdpi.comnih.gov |

| ACRAMTU (Acridin-9-yl-thiourea derivative) | Intercalation | Double-stranded DNA | Intercalates from the minor groove, particularly at 5'-CG/CG and 5'-GA/TC steps. nih.gov |

| Quindoline-4-aminoproline oligomers | Stacking | G-Quadruplex DNA | High selectivity for G-quadruplexes in telomeres and oncogene promoters (c-myc, bcl-2). nih.gov |

| Vinyldiaminotriazine-acridine conjugates | Alkylation, Stacking | G-Quadruplex DNA | Alkylates and significantly stabilizes G4 structures. nih.gov |

This table provides a summary of different classes of acridine derivatives, their mode of interaction with DNA, their preferred structural targets, and key research findings.

Triplex DNA Interactions

Triple-stranded DNA (triplex DNA) is a non-canonical DNA structure implicated in various biological processes, including gene transcription and translation. Molecules that can selectively recognize and stabilize these structures are of significant interest for their potential as novel biological effectors.

A series of antitumor polycyclic acridines have been investigated for their ability to bind to and stabilize triplex DNA. open.ac.uk These studies have compared the interaction of these compounds with both purine (B94841) and pyrimidine-type triple helices against their binding to the corresponding double-stranded DNA. open.ac.uk The findings indicate that certain acridine derivatives exhibit preferential binding to triplex DNA over standard duplex DNA. open.ac.uk

Key observations from these studies include:

Preferential Binding: Spectroscopic techniques such as UV-visible spectroscopy, fluorescence, and circular dichroism have demonstrated that some acridine derivatives have a higher affinity for triplex DNA structures. open.ac.uk

Stabilization: Thermal denaturation experiments have shown that these compounds can increase the melting temperature of triplex DNA, indicating stabilization of the triple helix. open.ac.uk

Structural Determinants: Structure-affinity relationship analyses have revealed that tri-substituted acridine derivatives, in particular, show the highest affinity and ability to stabilize triplex DNA. These insights into the structural features that optimize triplex DNA affinity and selectivity may be linked to their antitumor activity profiles. open.ac.uk

Exploration of Minor and Major Groove Binding Modalities

The grooves of the DNA double helix present distinct chemical environments and are primary sites for the binding of small molecules. While the major groove offers a greater potential for sequence-specific recognition, the minor groove is also a significant target for drug binding. beilstein-journals.orgcaltech.edu

Acridin-4-amine derivatives, like many other DNA-binding agents, can interact with DNA through groove binding. The mode of binding is often influenced by the specific substituents on the acridine core.

Minor Groove Binders: Some small molecules are designed to fit snugly within the narrow confines of the minor groove, often displacing water molecules from the "spine of hydration." beilstein-journals.org These interactions are typically non-covalent and involve hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.org Studies have shown that agents that bind to the minor groove of DNA can modulate the effects of other DNA-targeting drugs. For instance, minor groove binders like distamycin, Hoechst 33258, and DAPI have been shown to interfere with the DNA damage induced by topoisomerase II inhibitors, including the acridine derivative m-AMSA. nih.gov The inhibitory potency of these minor groove binders correlates with the size of the molecule and its DNA-binding site. nih.gov

Intercalation and Groove Anchoring: While the planar acridine ring system is well-suited for intercalation between DNA base pairs, the side chains attached to the acridine core can play a crucial role in groove binding. The presence of an ionizable amino group in the side chain of some acridine-4-carboxamide derivatives is thought to help "anchor" the molecule in the groove after intercalation, enhancing the stability of the drug-DNA complex. nih.gov

Characterization of Covalent versus Non-Covalent DNA Binding Modalities

The interaction of acridin-4-amine derivatives with DNA can be broadly categorized into two types: non-covalent and covalent binding.

Non-Covalent Interactions: This is the more common mode of interaction for many acridine derivatives and involves forces such as:

Intercalation: The planar aromatic ring system of the acridine molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is a hallmark of many acridine compounds.

Electrostatic Interactions: Positively charged groups on the acridine derivative, such as protonated amines in the side chains, can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govfrontiersin.org

Hydrogen Bonding: Specific functional groups on the acridine molecule can form hydrogen bonds with the bases or the sugar-phosphate backbone of DNA. frontiersin.org

Spectroscopic methods like UV-Vis titration and circular dichroism are commonly used to study these non-covalent interactions and determine binding affinities. mdpi.com Early studies have confirmed that even when an acridine molecule is covalently attached to an oligonucleotide, it can still intercalate into the DNA duplex. nih.gov

Covalent Interactions: While less common for the primary mechanism of action for many acridines, some derivatives are designed to form covalent bonds with DNA. This often occurs at specific sites, such as abasic sites, which are common forms of DNA damage. nih.govnih.gov

Targeting Abasic Sites: Researchers have designed molecules that incorporate a nucleic base for recognition of an abasic site, an intercalator for general DNA binding, and a reactive group (like a polyamino linker) that can induce cleavage at that site. nih.govnih.gov These compounds can effectively act as inhibitors of DNA repair by interfering with the processing of these lesions. nih.gov The cleavage mechanism often involves amine-catalyzed β-elimination of the phosphate group at the apurinic/apyrimidinic (AP) site. nih.gov

Enzyme Inhibition by Acridin-4-amine Derivatives

A primary mechanism through which acridin-4-amine derivatives exert their biological effects is through the inhibition of essential cellular enzymes, particularly topoisomerases.

Topoisomerase I and II Inhibition Mechanisms

Topoisomerases are nuclear enzymes that play a critical role in managing the topological state of DNA, which is essential for processes like replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone, allowing strands to pass through each other before resealing the break. Acridine derivatives are well-known inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comnih.gov

Depending on how they interact with the enzyme-DNA complex, topoisomerase inhibitors are classified as either:

Topoisomerase Poisons: These agents stabilize the "cleavable complex," which is the transient intermediate where the enzyme is covalently bound to the broken DNA strand. This prevents the religation of the DNA break, leading to the accumulation of DNA strand breaks and ultimately cell death. nih.govumn.edu The acridine derivative amsacrine (B1665488) (m-AMSA) is a classic example of a topoisomerase II poison. nih.govnih.gov

Catalytic Inhibitors: These inhibitors interfere with the catalytic activity of the enzyme without necessarily trapping the cleavable complex. nih.govumn.edu

The mechanism of action for acridine-4-carboxamide derivatives has been largely attributed to their intercalation into DNA followed by the inhibition of topoisomerases. nih.gov

Inhibition of DNA Cleavage and Religation Processes by Topoisomerases

Acridine derivatives primarily function as topoisomerase poisons by interfering with the religation step of the enzyme's catalytic cycle. The planar acridine ring intercalates into the DNA at the site of enzyme-mediated cleavage. This physical obstruction prevents the enzyme from re-ligating the broken DNA strands, thus stabilizing the cleavable complex. nih.gov

Studies on various acridine derivatives have demonstrated their ability to inhibit the DNA relaxation activity of Topo I and the decatenation activity of Topo IIα. mdpi.com For example, a series of 3,9-disubstituted acridines were found to inhibit both Topo I and Topo IIα. mdpi.com Similarly, novel acridine-thiosemicarbazone derivatives have been shown to inhibit the DNA double-strand relaxation function of Topo IIα. nih.gov

Selective Inhibition of Specific Topoisomerase Isoforms

There are different isoforms of topoisomerases, and some acridine derivatives exhibit selectivity in their inhibitory activity. For instance, Topo IIα is predominantly expressed in proliferating cells and is a key target for anticancer drugs. nih.gov

Molecular docking studies have provided insights into the selective inhibition of topoisomerase isoforms by acridine derivatives. For a series of 3,9-disubstituted acridines, simulations suggested different binding modes for Topo I versus Topo IIα. mdpi.com In the case of Topo I, the acridines were predicted to directly interact with residues in the binding pocket. In contrast, for Topo IIα, non-bonded interactions with the nucleotide backbone were more prominent. mdpi.com This difference in interaction mode is consistent with experimental findings that showed these derivatives to be approximately 20-fold more potent against human Topo I than human Topo IIα. mdpi.com

The table below summarizes the inhibitory activities of selected acridine derivatives against topoisomerase enzymes.

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference |

| 3,9-Disubstituted acridines | Topoisomerase I, Topoisomerase IIα | Inhibition of DNA relaxation (Topo I) and decatenation (Topo IIα); ~20-fold higher activity against Topo I | mdpi.com |

| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Inhibition of DNA double-strand relaxation | nih.gov |

| Amsacrine (m-AMSA) | Topoisomerase II | Stabilization of the cleavable complex (poison) | nih.govnih.gov |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acridine derivatives have been a significant area of research for their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. The therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Numerous studies have synthesized and evaluated various acridine derivatives for their inhibitory activity against both AChE and BChE. For instance, a series of 9-phosphoryl-9,10-dihydroacridines and 9-phosphoryl-acridines were investigated, revealing that while all new compounds were weak inhibitors of AChE, certain dihydroacridines with aryl substituents in the phosphoryl moiety were effective BChE inhibitors. frontiersin.orgnih.gov Specifically, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e demonstrated potent BChE inhibition with IC50 values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. nih.gov Kinetic studies of the most active BChE inhibitor, 1d , indicated a mixed type of inhibition. nih.gov

Another study focused on four groups of novel acridine derivatives. nih.gov It was found that 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines exhibited high radical-scavenging activity but were weak inhibitors of AChE and BChE. nih.gov In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were effective cholinesterase inhibitors but lacked antiradical activity. nih.gov A promising group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was identified that combined potent inhibition of both AChE and BChE with significant radical-scavenging properties. nih.gov

Furthermore, novel acridine derivatives incorporating a substituted thiadiazol-2-amine moiety have been synthesized and shown to inhibit both AChE and BuChE, with a high selectivity towards AChE. researchgate.net Compounds 4i and 4d from this series displayed particularly high AChE inhibition, with IC50 values of 0.002 and 0.006 µM, respectively, surpassing the reference compound tacrine (B349632) (IC50 = 0.016 µM). researchgate.net

The structural features of acridine derivatives play a crucial role in their inhibitory activity. The acridine moiety is considered a "privileged scaffold" in the design of cholinesterase inhibitors. frontiersin.orgnih.gov Molecular docking studies have been instrumental in understanding the structure-activity relationships, explaining the observed efficacy, selectivity, and mechanism of cholinesterase inhibition by these derivatives. nih.gov

Table 1: Cholinesterase Inhibition by Acridin-4-amine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 1d | Butyrylcholinesterase | 2.90 ± 0.23 | Mixed | nih.gov |

| 1e | Butyrylcholinesterase | 3.22 ± 0.25 | - | nih.gov |

| 4i | Acetylcholinesterase | 0.002 | - | researchgate.net |

| 4d | Acetylcholinesterase | 0.006 | - | researchgate.net |

| Tacrine | Acetylcholinesterase | 0.016 | - | researchgate.net |

Monoamine Oxidase (MAO-B) Inhibition Studies

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and is a significant target in the treatment of Parkinson's disease. nih.gov Inhibition of MAO-B can increase dopamine levels in the brain and is also thought to have neuroprotective effects by preventing the formation of neurotoxic metabolites. nih.gov

Research into the interaction of acridine derivatives with MAO-B has explored their potential as inhibitors. Studies on arylalkylhydrazine inhibition of human monoamine oxidases A and B have provided insights into the mechanism of inhibition. johnshopkins.edu These studies have shown that the inhibition often involves the enzyme-catalyzed conversion of the inhibitor to a reactive species that then forms a covalent adduct with the FAD cofactor of the enzyme. johnshopkins.edu

While direct studies on "Acridin-4-amine hydrochloride" as a MAO-B inhibitor are not extensively detailed in the provided results, the broader class of compounds that includes MAO-B inhibitors is relevant. For example, selegiline (B1681611) and rasagiline (B1678815) are well-known MAO-B inhibitors used in Parkinson's disease therapy. nih.gov Their mechanism of action involves not only the inhibition of dopamine degradation but also the induction of anti-oxidative and anti-apoptotic factors. nih.gov Recent studies have also suggested that MAO-B inhibition can facilitate the secretion of α-synuclein, a protein implicated in Parkinson's disease pathology, and delay its aggregation. nih.gov

The investigation of acridine derivatives as MAO-B inhibitors is a promising area of research, potentially leading to the development of new therapeutic agents for neurodegenerative diseases.

Investigation of Other Enzyme Targets (e.g., Cathepsin D, Plasmepsin-II, Protein Kinases)

The therapeutic potential of acridine derivatives extends beyond cholinesterases and MAO-B to a variety of other enzyme targets, including proteases and protein kinases.

Cathepsin D and Plasmepsin-II: Cathepsins are lysosomal cysteine peptidases involved in various physiological and pathological processes. nih.gov Acridone derivatives have been identified as reversible competitive inhibitors of cathepsins V and L, with affinities in the low micromolar range. nih.gov One particular acridine derivative, N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide, has shown potent inhibitory activity against human cathepsin D (IC50 = 0.5 ± 0.05 nM) and the malaria parasite enzyme plasmepsin-II (IC50 = 0.13 ± 0.03 nM). nih.gov Plasmepsins are aspartic proteases crucial for the survival of the Plasmodium falciparum parasite, making them an attractive target for antimalarial drugs. nih.govresearchgate.net Structure-guided optimization of a hydroxyethylamine-based antimalarial hit led to the development of potent plasmepsin IV inhibitors. nih.gov

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Acridine and azaacridine derivatives have been extensively studied as protein kinase inhibitors. nih.gov A series of 72 such derivatives were tested against protein kinase C (PKC), cyclic AMP-dependent protein kinase (cAK), and myosin light chain kinase (MLCK). nih.gov Monomethyl derivatives of N-(2-dimethylaminoethyl)-acridine-4-carboxamide were found to be good inhibitors of MLCK (IC50 values from 4-138 µM) but less effective against PKC or cAK. nih.gov The nature of the substituent at the 4-position of the azaacridine ring was found to influence the selectivity of inhibition. nih.gov Mechanistic studies revealed that azaacridine inhibitors of PKC were competitive with respect to ATP, suggesting they bind at or near the enzyme's active site. nih.gov Other aminoacridines, such as acridine orange and acridine yellow G, have also been shown to be potent inhibitors of protein kinase C. nih.gov More recently, substituted acridones have been evaluated as potent inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in cancer and tauopathies. acs.orgnih.gov

Table 2: Inhibition of Other Enzyme Targets by Acridin-4-amine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50/Activity | Reference |

|---|---|---|---|

| N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide | Cathepsin D | 0.5 ± 0.05 nM | nih.gov |

| N′-(3,4-dimethyl-9-acridinyl)-2-hydroxybenzohydrazide | Plasmepsin-II | 0.13 ± 0.03 nM | nih.gov |

| N-(2-dimethylaminoethyl)-acridine-4-carboxamide derivatives | Myosin Light Chain Kinase (MLCK) | 4-138 µM | nih.gov |

| Substituted Acridones | Microtubule Affinity-Regulating Kinase 4 (MARK4) | High inhibitory activity | acs.orgnih.gov |

| Acridone derivatives | Cathepsin V and L | Low micromolar range | nih.gov |

Protein Interactions and Molecular Recognition

Interactions with Tumor Suppressor Proteins (e.g., p53 stabilization)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation is a common event in human cancers. Certain acridine derivatives have been shown to activate wild-type p53. nih.gov These compounds, including 9-aminoacridine (B1665356), amsacrine, and quinacrine (B1676205), induce p53 transcriptional activity and stabilize the p53 protein by blocking its ubiquitination. nih.gov This mechanism of p53 stabilization is novel as it does not involve the typical phosphorylation of serine 15 or serine 20 on the p53 protein. nih.gov

The stabilization of p53 by these acridine derivatives leads to p53-dependent cell death. nih.gov The pro-apoptotic protein Bax, a downstream target of p53, is essential for this process, as knocking out Bax prevents the acridine derivatives from inducing cell death. nih.gov These findings suggest that DNA-intercalating acridine derivatives can activate p53 through a mechanism similar to that of the small molecule CP-31398, providing valuable insights for the design of new anti-cancer drugs that target the p53 pathway. nih.gov

Exploration of Interactions with Other Cellular Proteins and Signaling Pathways

The biological activities of acridine derivatives are mediated through their interactions with a wide range of cellular proteins and signaling pathways. As DNA intercalating agents, they can influence processes such as transcription and the function of DNA-associated enzymes. nih.gov

Beyond their direct interaction with DNA and p53, acridine derivatives have been shown to modulate other cellular signaling pathways. For instance, their ability to inhibit protein kinases, as discussed in section 3.2.4, has significant implications for cell signaling. nih.govnih.gov Inhibition of protein kinase C by acridine derivatives can affect numerous cellular processes, including cell proliferation and differentiation. nih.gov

Furthermore, some acridine derivatives have been investigated for their effects on cellular signaling in the context of other diseases. For example, in neurodegenerative diseases, acridine derivatives have been designed as multifunctional agents that can interact with multiple targets, including cholinesterases and β-amyloid aggregation pathways. frontiersin.orgnih.gov

The diverse interactions of acridine derivatives with cellular proteins and signaling pathways underscore their potential as versatile therapeutic agents.

Investigational Studies on Modulation of Cellular Resistance Mechanisms (e.g., Multidrug Resistance Reversal)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Acridine derivatives have emerged as a promising class of compounds for overcoming MDR.

Several novel acridine derivatives have been synthesized and evaluated for their ability to reverse MDR. nih.gov Some of these compounds demonstrated superior MDR-reversing activities compared to the reference compound Amsacrine. nih.gov Structure-activity relationship studies indicated that the presence of an N,N-diethylamine moiety was beneficial for their antiproliferative activity against MDR cells. nih.gov These compounds were found to increase the intracellular accumulation of rhodamine 123, a P-gp substrate, suggesting that they act as inhibitors of P-glycoprotein. nih.gov

Further studies have corroborated the potential of acridine derivatives to sensitize MDR tumors. nih.gov Derivatives of acrivastine, a structurally related compound, were shown to inhibit P-glycoprotein and sensitize multidrug-resistant tumor masses to treatment with vinblastine (B1199706) in vivo. nih.gov These findings highlight the potential of the acridine framework as a scaffold for developing novel agents to combat multidrug resistance in cancer. nih.gov

Structure Activity Relationship Sar Studies of Acridin 4 Amine Derivatives

Influence of Substituent Position on Biological Activity Profiles

The position of substituents on the tricyclic acridine (B1665455) ring system is a critical determinant of biological activity, including antitumor and antiproliferative effects. Research has shown that even minor shifts in substituent placement can lead to significant changes in cytotoxicity and target selectivity. nih.gov

The antitumor potency and physicochemical properties of acridine derivatives often vary more with the position of the substituent than with the chemical nature of the substituent itself. nih.gov For instance, substitution at the 5-position of the acridine ring has been found to have a profound effect on antileukemic activity. nih.gov Specifically, analogues with small substituents like methyl (Me) or chloro (Cl) groups at the 5-position exhibit superior potency, with IC₅₀ values as low as 2 nM against certain cancer cell lines. acs.org Conversely, introducing larger substituents at any position on the ring tends to cause a steady decrease in potency, which is likely due to a reduction in DNA binding affinity. acs.org

Substitutions at other positions also yield distinct activity profiles. Derivatives with substituents at the 7 and 8-positions have shown enhanced selectivity toward specific human colon carcinoma cell lines. nih.gov Further studies indicate that compounds featuring an electron-donating group at the 7- or 8-position are often more active, potentially due to more effective interactions with DNA. rsc.org The electronic properties of substituents are crucial; for example, compounds with electron-withdrawing groups at the 3- or 6-position have been identified as the most active in certain series. jst.go.jp A comprehensive SAR analysis highlighted that a combination of strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 can considerably increase antiproliferative activity. mdpi.com

| Substituent Position(s) | Substituent Type/Effect | Impact on Biological Activity | References |

|---|---|---|---|

| Position 5 | Small substituents (e.g., Me, Cl) | Superior potency and antileukemic activity. | nih.govacs.org |

| Any Position | Large/bulky substituents | Decreased potency, likely due to lower DNA binding affinity. | acs.orgmdpi.com |

| Positions 7 and 8 | General substitution | Enhanced selectivity toward certain cancer cell lines. | nih.gov |

| Positions 3 and 6 | Electron-withdrawing groups | Most active in certain series of acridinyl-substituted uracils. | jst.go.jp |

| Position 2 and 6 | Strong electron-donating (pos. 2) and weak electron-withdrawing (pos. 6) | Considerable increase in antiproliferative activity. | mdpi.com |

| Position 7 | General substitution | Detrimental steric effects observed in QSAR studies. | nih.gov |

Role of Side Chain Length and Functionalization on DNA Binding and Enzyme Inhibition Capabilities

The side chains attached to the acridine nucleus, particularly at the 4-position carboxamide group, play a pivotal role in mediating interactions with biological macromolecules. Their length, flexibility, and functional groups are key to DNA binding affinity and enzyme inhibition. acs.org The presence of an ionizable amino group within the side chain is considered advantageous, as it can help "anchor" the acridine molecule after it intercalates into the DNA structure. nih.gov

Molecular modeling and experimental studies have demonstrated that side chain length is critical for effective DNA interaction. For example, in a study of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) derivatives, a side chain with two carbon units (C2-DACA) was found to be too short to achieve the preferred binding interaction with DNA. latrobe.edu.au Molecular modeling indicated that the short chain experienced considerable steric hindrance once intercalated. latrobe.edu.au Extending the side chain to four carbon atoms (C4-DACA) allowed for more favorable interactions and enabled the side chain to covalently bind to DNA when activated by formaldehyde. latrobe.edu.au

| Compound Series | Side Chain Characteristic | Key Finding on DNA Binding/Activity | References |

|---|---|---|---|

| Acridine-4-carboxamides | Side chain length (2 vs. 4 carbons) | A 2-carbon chain (C2-DACA) was too short; a 4-carbon chain (C4-DACA) allowed for favorable covalent binding to DNA. | latrobe.edu.au |

| Amino-substituted aza-acridines | Side chain length (2-3 methylene (B1212753) units) | Optimal activity was observed with side chains of this length. | researchgate.net |

| Acridine-4-carboxamides | Ionizable amino group | Advantageous for anchoring the intercalated acridine to DNA. | nih.gov |

| Pyrimidoacridinetriones | Protonated amino group(s) | Interactions between the protonated side chain and DNA are crucial for the stability of the intercalation complex. | bibliotekanauki.pl |

| 9-oxo-9,10-dihydro-acridines | Complexity of amine substituents | Overall DNA affinity is sensitive to the complexity of the terminal amine groups. | acs.org |

Impact of Protonation State on Intermolecular Interactions and Biological Activity

The protonation state of the acridine ring system, a weakly basic heterocycle, significantly influences its physicochemical properties and subsequent biological activity. rsc.orgnih.gov Protonation can alter a molecule's bioavailability, as the solubility of aminoacridines is often reduced at higher pH levels. rsc.org

Quantum crystallography studies reveal that protonation directly changes the electronic characteristics and molecular architecture of acridine derivatives. rsc.orgnih.gov This alteration modifies intermolecular interactions by changing the proportion of nitrogen-hydrogen (N···H) and oxygen-hydrogen (O···H) contacts. rsc.org The protonation of the ring nitrogen can stabilize the crystal structure through the formation of strong hydrogen and halogen bonds. rsc.org This stabilization can compensate for the destabilizing effects of interactions between two adjacent acridine moieties. rsc.org

Furthermore, the protonation state affects how these molecules bind to biological targets. rsc.org For instance, the interaction with DNA and proteins can be modified following protonation. rsc.org In acidic environments, acridine derivatives show a strong tendency for protonation, which is a key aspect of their mechanism of action as corrosion inhibitors, where the protonated form adsorbs onto metal surfaces. nih.gov Studies on acridine orange have also shown that the protonated cations can form stable aggregates in aqueous solutions, a property governed by intermolecular interactions. mdpi.com

| Property Affected | Description of Impact due to Protonation | References |

|---|---|---|

| Bioavailability/Solubility | Can alter bioavailability; weakly basic aminoacridines have reduced solubility at high pH. | rsc.orgnih.gov |

| Electronic Properties | Changes the electron density distribution around the amine group and water molecules. | rsc.orgnih.gov |

| Molecular Architecture | Alters the crystal structure and modifies intermolecular contacts (N···H and O···H). | rsc.orgosti.gov |

| Crystal Structure Stability | Can stabilize the crystal lattice through strong halogen and hydrogen bonds. | rsc.org |

| Biological Target Binding | Affects the binding affinity and interaction with DNA and protein molecules. | rsc.org |

| Aggregation | Protonated acridine cations can form stable J-heteroaggregates in water. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Acridine Derivatives

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com Numerous QSAR studies have been conducted on acridine derivatives to predict their efficacy as antitumor, antileishmanial, and enzyme inhibitory agents, thereby guiding the synthesis of more potent analogues. nih.govscilit.com

These studies employ various molecular descriptors, such as electronic, steric, and lipophilic properties, to build mathematical models. nih.govresearchgate.net For example, a QSAR study on antitumour 5-alkylaminoimidazoacridinone derivatives found that lipophilicity was a significant factor influencing the cytotoxicity of 8-hydroxy analogues. nih.gov In another study on acridines active against B-16 melanoma, a highly predictive model (R² = 0.93) was developed using a hepta-parametric equation based on quantum chemical molecular descriptors. researchgate.net

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have also been applied. A Topomer CoMFA study on acridone (B373769) derivatives generated a robust model that identified specific sites where chemical modifications would be desirable to enhance activity. scirp.org Similarly, a CoMFA analysis of tacrine (B349632) analogues identified the negative steric contribution of substituents at position 7 as a key factor for acetylcholinesterase inhibition. nih.gov These models not only predict the activity of new compounds but also provide valuable insights into the drug-receptor interactions at a three-dimensional level. scirp.orgnih.gov

| Study Focus | QSAR Method | Key Descriptors/Factors | Key Finding | References |

|---|---|---|---|---|

| Antitumor imidazoacridinones | Classical QSAR | Lipophilicity (log k'), electronic, steric | Lipophilicity significantly influences cytotoxicity only in 8-hydroxy analogues. | nih.gov |

| Antileishmanial acridines | MLR and ANN | Computed descriptors (Gaussian, ChemSketch) | Developed predictive models with high correlation coefficients (R > 0.81). | scilit.com |

| Anti-melanoma acridines | Multiple Regression | Quantum chemical descriptors (total energy, HOMO-LUMO gap) | A hepta-parametric model predicted biological activity with 93% agreement. | researchgate.net |

| Antitumor acridones | 3D-QSAR (Topomer CoMFA) | Steric and electrostatic fields | Generated a predictive model (q²=0.56, r²=0.82) to guide future design. | scirp.org |

| AChE inhibitor tacrine analogues | Hansch approach and CoMFA | Steric and electronic effects | Quantified the detrimental steric effect of substituents at position 7. | nih.gov |

Principles of Rational Design for Acridine-Based Ligands

The rational design of acridine-based ligands leverages the accumulated knowledge from SAR and QSAR studies to create novel compounds with improved therapeutic profiles. prezi.com This process often involves structure-based design, where the three-dimensional structure of a biological target is used to guide the synthesis of complementary ligands. nih.govresearchgate.net

A key principle is the enhancement of target selectivity. For instance, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds that selectively bind to human telomeric G-quadruplex DNA over duplex DNA. nih.govresearchgate.net This selectivity was achieved by carefully controlling the dimensions of the compound, particularly the distance between terminal alkyl-amino groups, to match the unique topology of the G-quadruplex. nih.gov

Another strategy is the creation of hybrid molecules that combine the acridine scaffold with other pharmacophores to achieve dual-targeting capabilities. An example is the development of phthalazinone acridine derivatives designed to act as dual inhibitors of both Poly(ADP-ribose) polymerase (PARP) and topoisomerase (Topo) enzymes, a promising strategy for cancer therapy. This approach involves modifying non-critical parts of a known inhibitor (like the piperazine (B1678402) moiety of olaparib) and linking it to the acridine core.

Furthermore, rational design principles include the judicious modification of existing compounds to block metabolic pathways, thereby improving pharmacokinetic properties and enhancing in vivo activity. researchgate.net This can involve introducing groups that sterically hinder metabolic enzymes or replacing metabolically liable groups with more stable ones. researchgate.net

| Design Principle | Description | Example | References |

|---|---|---|---|

| Structure-Based Design for Selectivity | Using the 3D structure of a target to design ligands that fit precisely, enhancing selectivity for one target over others. | Designing acridines to selectively bind G-quadruplex DNA over duplex DNA by matching ligand dimensions to the target structure. | nih.govresearchgate.net |

| Hybrid Molecule Design | Combining the acridine scaffold with another pharmacophore to create a single molecule that hits multiple targets. | Developing phthalazinone acridine derivatives as dual inhibitors of PARP and Topoisomerase enzymes. | |

| Targeting Specific Biomolecular Structures | Designing ligands to interact with unique structural features, such as internal loops in RNA. | Creating triazine-acridine hybrids to bind the 1x1 nucleotide UU internal loops of r(CUG) repeats. | nih.gov |

| Modulation of Physicochemical Properties | Using SAR and molecular docking to select substituents that enhance properties like cell permeability and DNA binding. | Employing molecular docking and SAR to select substituents for new acridine derivatives to improve anticancer efficacy. | prezi.com |

| Metabolic Blocking | Introducing chemical groups that prevent or slow down the metabolic degradation of the drug. | Modifying existing quinoline (B57606) and acridine antimalarials with groups (e.g., t-butyl) that sterically block metabolic enzymes. | researchgate.net |

Advanced Characterization and Computational Approaches in Acridin 4 Amine Research

Spectroscopic Techniques for Molecular Interaction Analysis

Advanced spectroscopic methods are indispensable for elucidating the intricate molecular interactions of acridin-4-amine and its derivatives, particularly with biological macromolecules like DNA and proteins. These techniques provide detailed insights into binding mechanisms, conformational changes, and the structural basis of their biological activities.

UV-Vis Spectroscopy for Binding Constant Determination and Hypochromism Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interaction between acridine (B1665455) derivatives and DNA. The binding of these compounds to DNA can be monitored by changes in their absorption spectra.

Binding Constant Determination: The interaction of amsacrine (B1665488), a derivative of acridin-4-amine, with calf thymus DNA has been investigated using UV-visible spectroscopy. These studies help determine the binding mode and binding constant. For the amsacrine-DNA complex, the binding constant (K) was determined to be 1.2 ± 0.1 × 10⁴ M⁻¹, which suggests a moderate binding affinity. nih.gov This quantitative measure is crucial for understanding the stability of the drug-DNA complex.

Hypochromism and Red-Shift: When an acridine derivative intercalates between the base pairs of DNA, a phenomenon known as hypochromism (a decrease in absorbance intensity) and a red-shift (a shift of the absorption maximum to a longer wavelength) are often observed. researchgate.netnih.gov For instance, the binding of 9-[(E)-2-phenylethenyl] acridine and methyl (2E)-3-(acridin-9-yl)-prop-2-enoate to calf thymus DNA resulted in a significant hypochromism of 40–57%. ias.ac.in Similarly, when 9-aminoacridine (B1665356) was conjugated to mono- and bis-Cu(II)-tacn complexes, a significant red-shift and hypochromism were observed upon binding to DNA. researchgate.net In the case of 9-aminoacridine, a red-shift of 6 nm and a hypochromism of about 10% were recorded. researchgate.net These spectral changes are indicative of the intercalation of the planar acridine ring into the DNA double helix. nih.gov

Table 1: UV-Vis Spectroscopic Data for Acridine Derivatives Interacting with DNA interactive_table

| Compound | Binding Constant (K, M⁻¹) | Hypochromism (%) | Red-Shift (nm) | Reference |

|---|---|---|---|---|

| Amsacrine | 1.2 ± 0.1 × 10⁴ | Not Specified | Not Specified | nih.gov |

| 9-[(E)-2-phenylethenyl] acridine | 1.9 to 7.1 × 10⁵ | 40–57 | Not Specified | ias.ac.in |

| Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate | 1.9 to 7.1 × 10⁵ | 40–57 | Not Specified | ias.ac.in |

| 9-aminoacridine-Cu(II)-tacn conjugate | Not Specified | ~10 | 6 | researchgate.net |

Fluorescence Spectroscopy in DNA and Protein Binding Investigations

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent molecules like acridin-4-amine to DNA and proteins. cam.ac.uk The intrinsic fluorescence of these compounds can be quenched or enhanced upon binding, providing valuable information about the binding process. nih.govccmb.res.in

Fluorescence Quenching: The fluorescence of 9-aminoacridine is known to be quenched upon interaction with DNA. dtic.milkoreascience.kr This quenching effect can be used to determine binding parameters. For example, by analyzing the fluorescence quenching of 9-aminoacridine, the number of binding sites on salmon sperm DNA was determined to be 650, with an intrinsic association constant that varied with ionic strength, pH, and dye concentration. dtic.mil The quenching is attributed to both dynamic and static processes, as observed in studies with adenosine-5'-monophosphate and guanosine-5'-monophosphate. oup.com The base composition of DNA also influences the fluorescence, with suggestions that two adjacent AT pairs next to GC pairs may act as quenching sites. oup.com

Binding to Proteins and Other Molecules: Fluorescence spectroscopy is also employed to investigate the interaction of acridine derivatives with other biological molecules. For instance, the binding of aminacrine to glycosaminoglycans (GAGs) was studied, revealing that complex formation is accompanied by a clear enhancement of fluorescence intensity. nih.gov This technique has also been used to identify an aminoacridine derivative that selectively binds to RNA tetraloops, with dissociation constants determined through fluorescence measurements. nih.gov

Table 2: Fluorescence Spectroscopy Findings for 9-Aminoacridine Interactions interactive_table

| Interacting Molecule | Observation | Key Finding | Reference |

|---|---|---|---|